4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C18H17N3O2 It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for the equal distribution of chromosomes to daughter cells .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits AURKA activity and reduces its phosphorylation at Thr283 . The inhibition of AURKA leads to changes in cell division, specifically causing an accumulation in the G2/M phase of the cell cycle .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to downstream effects such as the triggering of apoptosis, a form of programmed cell death . Specifically, the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase are triggered, which are key steps in the apoptotic pathway .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to cell death . This makes this compound a potential anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. .
Biochemical Analysis
Biochemical Properties
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has been found to interact with Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . The compound inhibits AURKA activity, which can lead to changes in cell cycle progression and potentially anticancer effects .
Cellular Effects
In HCT116 human colon cancer cells, this compound has been shown to reduce phosphorylation of AURKA at Thr283, leading to an accumulation of cells in the G2/M phase of the cell cycle . This compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptotic cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AURKA and inhibiting its activity . This leads to changes in cell cycle progression and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of 2-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the methoxy groups.
2-Amino-4,6-diphenylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of methoxy groups, which enhance its solubility and potentially its biological activity. The methoxy groups also provide additional sites for chemical modification, allowing for the synthesis of a variety of derivatives with different properties.
Properties
IUPAC Name |
4,6-bis(2-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDYWGYBRQVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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